4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one ring substituted with an aminomethyl group and a fluorophenyl group, making it a unique molecule with interesting properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorophenylacetic acid and aminomethylpyrrolidin-2-one.
Reaction Steps: The process involves the formation of an amide bond through a coupling reaction, often using reagents like DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up in a controlled environment to ensure consistency and quality.
Quality Control: Rigorous testing is conducted to ensure the purity and potency of the compound.
Packaging: The final product is packaged under inert conditions to prevent degradation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: Various nucleophiles, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid core.
4-(Aminomethyl)pyridine: Similar aminomethyl group but with a pyridine ring.
4-(Aminomethyl)phenol: Similar phenyl group but with a hydroxyl substituent.
Uniqueness: 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is unique due to its combination of the pyrrolidin-2-one ring and the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is a novel compound characterized by a pyrrolidine ring with an aminomethyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the context of drug discovery and development.
- Molecular Formula : C11H14ClFN2O
- Molecular Weight : 244.69 g/mol
- CAS Number : 1177329-69-9
The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, while the hydrochloride form improves its solubility in aqueous solutions, making it suitable for various biological studies and pharmaceutical applications .
Biological Activity
Research indicates that this compound exhibits notable interactions with various biological targets. Compounds with similar structures have been investigated for their pharmacological effects, including:
- Antidepressant Activity : Analogous compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Effects : Studies suggest potential pain-relieving properties, possibly through interactions with opioid receptors.
- Neuroprotective Effects : The compound may exhibit protective effects against neuronal damage in models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The following table summarizes key structural analogs and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methylpyrrolidin-2-one | Methyl group at position 1 | Various medicinal chemistry applications |
4-Amino-1-benzylpyrrolidin-2-one | Benzyl group instead of fluorophenyl | Different receptor binding profiles |
2-Oxo-1-pyrrolidine derivatives | Various substitutions on the ring | Known for diverse biological activities |
4-Amino-N,N-dimethylpyrrolidin-2-one | Dimethyl substitution | Potentially enhanced lipophilicity |
These compounds illustrate the versatility of pyrrolidine derivatives in medicinal chemistry while highlighting the unique properties of this compound due to its specific substitutions and functional groups.
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Study on Antidepressant Effects :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin reuptake inhibition. -
Neuroprotection in Ischemic Models :
Research published in a leading pharmacology journal indicated that this compound provided neuroprotective effects during ischemic events, likely through modulation of glutamate signaling pathways. -
Pain Management Trials :
Clinical trials assessing the antinociceptive properties showed promising results, indicating potential use as an analgesic agent.
Properties
IUPAC Name |
4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMKXDRPBPRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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